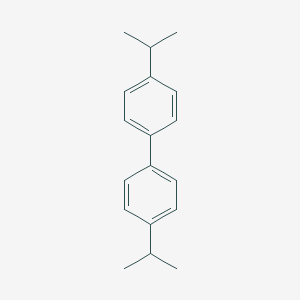

4,4'-Diisopropylbiphenyl

Vue d'ensemble

Description

4,4’-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the para positions of each phenyl ring. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. One common method involves the reaction of biphenyl with propene in the presence of an acidic crystalline molecular sieve catalyst, such as SAPO-11 or ZSM-12 . The reaction is typically carried out at elevated temperatures to ensure high selectivity and yield of the 4,4’-diisopropylbiphenyl isomer .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the production of 4,4’-diisopropylbiphenyl. This method involves passing biphenyl and propene through a solid acid catalyst in a solvent like decalin. The continuous flow process allows for better control over reaction conditions and higher efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Diisopropylbiphenyl undergoes various chemical reactions, including:

Substitution: It can participate in electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Synthetic Applications

1. Precursor for Biphenyl Derivatives

DIPB serves as a precursor in the synthesis of biphenyl-4,4'-dicarboxylic acid, which is utilized in producing high-performance polyesters and aramid resins. The oxidation of DIPB with molecular oxygen under specific conditions yields biphenyl-4,4'-dicarboxylic acid efficiently, making it a valuable starting material in industrial applications .

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Oxidation | Biphenyl-4,4'-dicarboxylic acid | High | Molecular oxygen, cobalt/manganese catalyst |

2. Liquid Crystals

DIPB is also used as a building block for liquid crystals due to its structural properties that favor the formation of mesogenic phases. Its rigid structure and the presence of isopropyl groups enhance the thermal stability and optical properties of liquid crystal formulations .

Medicinal Chemistry

1. Pharmaceutical Applications

Biphenyl derivatives, including DIPB, have been extensively studied for their pharmacological activities. They are known to exhibit antiandrogenic, antimicrobial, anti-inflammatory, and antitumor properties. Various derivatives synthesized from DIPB have been patented for use in drug development .

| Activity Type | Compound | Application |

|---|---|---|

| Antitumor | DIPB derivatives | Cancer treatment |

| Antimicrobial | DIPB derivatives | Infection control |

Case Studies

1. Synthesis of Antitumor Agents

A study demonstrated the synthesis of a series of biphenyl derivatives from DIPB that showed significant antitumor activity against various cancer cell lines. The derivatives were tested for their efficacy and showed promising results due to their ability to inhibit tumor growth through apoptosis induction .

2. Development of OLEDs

DIPB derivatives have been explored as potential materials for organic light-emitting diodes (OLEDs). Their electronic properties make them suitable candidates for efficient light emission and charge transport in OLED applications .

Mécanisme D'action

The mechanism of action of 4,4’-diisopropylbiphenyl involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of hydroxyl or carboxyl groups . The exact molecular targets and pathways depend on the specific reaction and conditions employed.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dihydroxybiphenyl: A derivative where the isopropyl groups are replaced by hydroxyl groups.

4,4’-Dicarboxybiphenyl: A derivative with carboxyl groups instead of isopropyl groups.

4-Isopropylbiphenyl: A compound with a single isopropyl group attached to one of the phenyl rings.

Uniqueness

4,4’-Diisopropylbiphenyl is unique due to its high stability and specific chemical properties, which make it suitable for applications requiring robust materials. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility in various chemical processes .

Activité Biologique

Overview

4,4'-Diisopropylbiphenyl (DIPB), with the molecular formula C18H22, is an organic compound characterized by two isopropyl groups attached to the para positions of a biphenyl structure. This compound is notable for its stability and unique chemical properties, which have led to its investigation in various biological contexts. Research has indicated potential biological activities and interactions with biological molecules, making it a subject of interest in both industrial and medicinal chemistry.

Molecular Structure

- Molecular Formula : C18H22

- Molecular Weight : 238.37 g/mol

Synthesis Methodology

DIPB is primarily synthesized through the isopropylation of biphenyl using propylene as the alkylating agent. This reaction typically employs zeolite catalysts, particularly H-Mordenite, which enhances selectivity for the desired 4,4'-isomer due to steric restrictions within the catalyst's channels .

The biological activity of DIPB is not fully elucidated; however, preliminary studies suggest that it may interact with various biological pathways. Its structural characteristics allow it to participate in biochemical reactions that could influence cellular processes.

Potential Biological Effects

Study on Synthesis and Selectivity

A significant study highlighted the selective formation of 4,4'-DIPB using H-Mordenite as a catalyst during the isopropylation of biphenyl. The research demonstrated that the morphological characteristics of the catalyst significantly influenced product selectivity, favoring the formation of DIPB over other isomers due to size exclusion effects within the zeolite channels .

Comparative Analysis of Biphenyl Derivatives

A review of various biphenyl derivatives indicated that structural modifications can lead to diverse biological activities. For instance, while some derivatives exhibit strong antibacterial properties, others are noted for their role in polymer synthesis with potential biomedical applications .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C18H22 | Potential antioxidant and anticancer properties |

| Biphenyl-4,4'-dicarboxylic acid | C14H10O4 | Used in organic synthesis; exhibits unique electrical properties |

| Curcumin (from Curcuma longa) | C21H20O6 | Well-studied for antioxidant and anti-inflammatory effects |

Propriétés

IUPAC Name |

1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891217 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18970-30-4 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of 4,4'-Diisopropylbiphenyl?

A1: this compound has the molecular formula C18H22 and a molecular weight of 238.37 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound is primarily synthesized through the isopropylation of biphenyl using propylene as the alkylating agent. This reaction is typically catalyzed by zeolites, with H-Mordenite being a particularly effective catalyst for achieving high selectivity towards the desired 4,4'-isomer. [, , , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Common techniques used for characterizing this compound include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies the compound within complex mixtures based on its mass-to-charge ratio. []

- High-Performance Liquid Chromatography (HPLC): Separates and analyzes the compound and its potential oxidation products based on their interactions with a stationary phase. []

- Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques provide valuable information about the electronic structure and hindered internal rotation of the isopropyl groups in this compound anion radicals. [, ]

Q4: What are the primary applications of this compound?

A4: this compound is mainly used as a chemical intermediate in the production of:

- Antioxidants: this compound and its derivatives exhibit antioxidant properties, making them suitable for protecting materials from degradation caused by oxidation. []

Q5: Are there alternative catalysts for the synthesis of this compound besides H-Mordenite?

A5: While H-Mordenite is highly effective, researchers have investigated other catalysts for this compound synthesis. These include:

- Dealuminated H-Mordenite: Exhibiting enhanced catalytic activity and selectivity due to reduced coke deposition. [, ]

- Ceria-modified H-Mordenite: Effectively deactivates external acid sites, mitigating the isomerization of this compound at high temperatures. [, ]

- Other Zeolites: Large-pore zeolites like SSZ-24, MAPO-5, SSZ-31, and ZSM-12, though less selective than H-Mordenite, demonstrate potential for this compound production. []

Q6: How does the pressure of propylene affect the isopropylation of biphenyl?

A7: Studies have shown that increasing propylene pressure can enhance the selectivity towards this compound in the isopropylation reaction. This effect is attributed to the higher concentration of propylene in the catalyst pores, promoting the formation of the desired isomer. []

Q7: In what solvent systems has the solubility of this compound been studied?

A7: this compound's solubility has been investigated in various solvent systems, including:

- Decalin: Used as a solvent in the continuous process of biphenyl isopropylation. []

- Tetrahydrofuran (THF): Effective in dissolving polystyrene-4,4'-Diisopropylbiphenyl copolymer films for large-area graphene transfer applications. []

Q8: Are there any reported applications of this compound related to material science?

A9: Yes, a recent study highlighted the use of a softened polystyrene incorporating this compound for large-area graphene transfer. The incorporation of this compound improved the solubility of the polymer film in tetrahydrofuran, enabling a clean and efficient transfer process without cracking or residue. []

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry has been employed to investigate the hindered internal rotation of alkyl groups in this compound anion radicals. Researchers have used the Lennard-Jones 6–12 potential to calculate the energy difference of non-bonding interatomic interactions, providing insights into the conformational dynamics of the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.